molecular formula C16H13N3O2 B2373943 N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide CAS No. 1904012-00-5

N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2373943
CAS No.: 1904012-00-5
M. Wt: 279.299
InChI Key: XGVNUYIOZDINDO-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide is a compound that combines a bipyridine moiety with a furan carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide typically involves the reaction of 2,3’-bipyridine with furan-3-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine). The reaction is carried out under microwave-assisted conditions to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of microwave-assisted synthesis could also be explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridine derivatives and oxidized furan carboxamides .

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial properties and potential as an anti-inflammatory agent.

    Medicine: Explored for its potential in treating diseases such as Alzheimer’s and as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(pyridin-3-ylmethyl)furan-2-carboxamide
  • N-(pyridin-4-ylmethyl)furan-2-carboxamide

Uniqueness

The combination of bipyridine and furan carboxamide also provides a unique scaffold for developing new therapeutic agents .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(14-5-8-21-11-14)19-10-13-4-2-7-18-15(13)12-3-1-6-17-9-12/h1-9,11H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVNUYIOZDINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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